![molecular formula C8H6N2OS2 B3032806 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- CAS No. 53428-07-2](/img/structure/B3032806.png)
4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo-
Overview
Description
4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- (4-TZP) is an organic compound, a thiazolidinone derivative, that has a wide range of applications in the fields of medicinal and synthetic chemistry. It is a versatile building block in the synthesis of a variety of biologically active compounds. 4-TZP has been used in the synthesis of several classes of compounds, including heterocycles, peptides, and glycoproteins, and has been found to have a range of biological activities, including antifungal, antiviral, and anti-inflammatory properties.
Scientific Research Applications
- TZD analogues exhibit antimicrobial properties by inhibiting cytoplasmic Mur ligases. These enzymes are crucial for bacterial cell wall synthesis, making them attractive targets for drug development .
- Researchers have designed substituted 5-(arylidene)-thiazolidine-2,4-diones and evaluated their potential as aldose reductase inhibitors, demonstrating promising results .
- The TZD scaffold scavenges reactive oxygen species (ROS), contributing to its antioxidant activity. By neutralizing harmful radicals, it may protect cells from oxidative damage .
- TZD derivatives improve insulin resistance by activating the peroxisome proliferator-activated receptor gamma (PPAR-γ) receptor. This mechanism enhances glucose utilization and helps manage diabetes .
- Computational techniques, such as molecular docking, help predict the binding affinity of TZD analogues to specific protein targets. Understanding structure-activity relationships guides rational drug design .
Antimicrobial Activity
Antioxidant Effects
Hypoglycemic Properties
Computational Studies and Structure-Activity Relationships
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and proteins, often involved in cancer pathways .
Mode of Action
Similar compounds are known to interact with their targets, leading to changes in the function of these targets .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, often related to cell growth and proliferation .
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been reported to have potent antibacterial activity against certain strains of bacteria .
Action Environment
Similar compounds have been reported to have varying degrees of stability and efficacy under different environmental conditions .
properties
IUPAC Name |
5-(1H-pyrrol-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS2/c11-7-6(13-8(12)10-7)4-5-2-1-3-9-5/h1-4,9H,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJVVJRJMYKPGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C=C2C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397269 | |
Record name | 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53428-07-2 | |
Record name | 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40397269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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